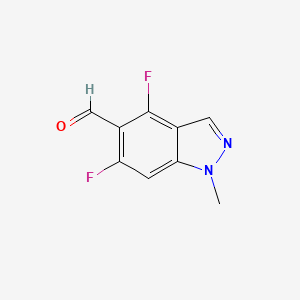

4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde

概要

説明

“4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde” is a chemical compound that belongs to the class of indazoles . Indazoles are heterocyclic compounds that have a wide variety of medicinal applications .

Synthesis Analysis

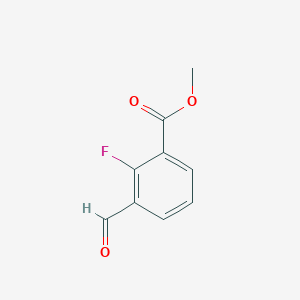

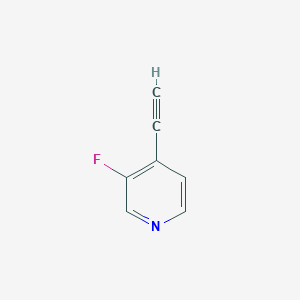

The synthesis of indazoles, including “4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde”, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A specific synthesis method for “4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde” involves the use of lithium diisopropyl amide in tetrahydrofuran at -78℃, followed by the addition of N-methyl-N-phenylformamide .Molecular Structure Analysis

The molecular structure of “4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde” includes a 1H-indazole ring, which is a type of heterocyclic aromatic organic compound. This ring is substituted with two fluorine atoms at the 4 and 6 positions, a methyl group at the 1 position, and a carbaldehyde group at the 5 position .Physical And Chemical Properties Analysis

The physical and chemical properties of “4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde” include a molecular weight of 196.15 . It is a solid at room temperature .科学的研究の応用

Antimicrobial Applications

4,6-Difluoro-1-methyl-1H-indazole-5-carbaldehyde is used in the synthesis of various derivatives that have demonstrated promising antimicrobial activities. For instance, compounds synthesized through the Vilsmeier–Haack reaction approach displayed broad-spectrum antimicrobial activities and moderate to good antioxidant activities. These compounds have been identified as potent inhibitors of the E. coli MurB enzyme, showing minimum binding energy and good affinity towards the active pocket, comparable with the standard drug Ciproflaxin (Bhat et al., 2016).

Fluorescent Dye Applications

The molecule is also instrumental in the field of fluorescence. For example, compounds containing a pyrazoolympicene backbone synthesized from 1-phenyl-3-(pyren-1-yl)-1H-pyrazole-4-carbaldehyde, a similar compound, demonstrated bright fluorescence in solution and weak fluorescence in the solid state. These compounds, showing substantial changes in emission spectra upon protonation, may have applications in sensing strongly acidic fluorophore environments (Wrona-Piotrowicz et al., 2022).

Anticancer Applications

The synthesis of various derivatives of 4,6-Difluoro-1-methyl-1H-indazole-5-carbaldehyde has also shown potential in anticancer applications. Some synthesized compounds displayed not only antimicrobial and antioxidant activities but also moderate to excellent anticancer activities on breast cancer cell lines. This suggests the molecule's potential in developing promising leads for antimicrobial, antioxidant, and anticancer activities (Bhat et al., 2016).

Structural and Computational Analysis

The molecule and its derivatives have been subjects of detailed structural and computational analysis. Studies involving X-ray, spectroscopic (FT-IR, FT-Raman), and computational (DFT) analysis provided insights into intermolecular interactions, crystal packing, and the energetics of interactions in compounds involving 1H-indazole-3-carbaldehyde, a closely related compound. Such analyses are critical for understanding the molecule's interactions and properties in different states and environments (Morzyk-Ociepa et al., 2021).

Safety And Hazards

The safety information for “4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde” includes hazard statements H302, H315, H319, H335, and precautionary statements P261, P280, P301, P302, P305, P312, P338, P351, P352 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

特性

IUPAC Name |

4,6-difluoro-1-methylindazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2N2O/c1-13-8-2-7(10)6(4-14)9(11)5(8)3-12-13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGUXEYOVRCUBCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC(=C(C(=C2C=N1)F)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde | |

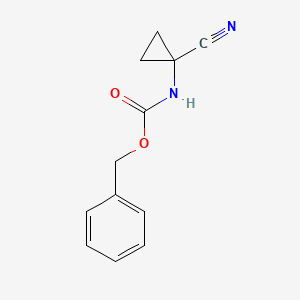

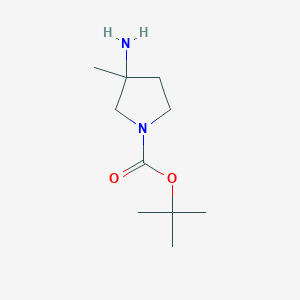

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

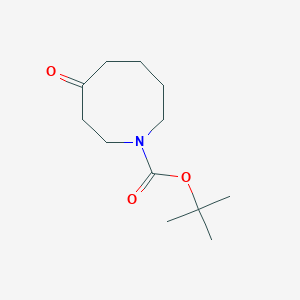

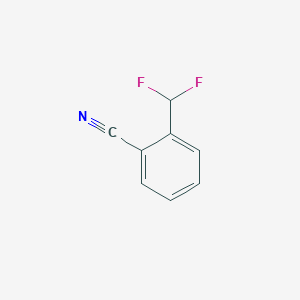

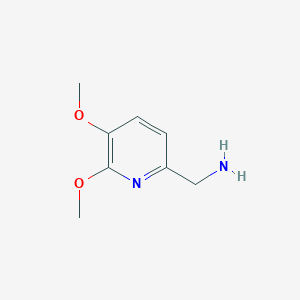

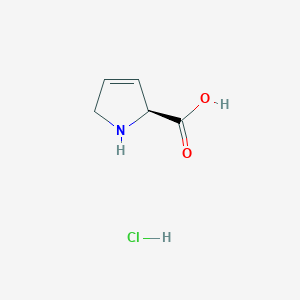

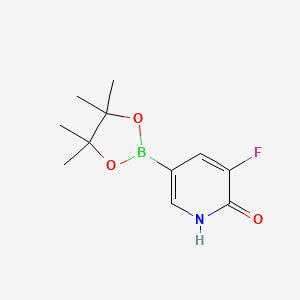

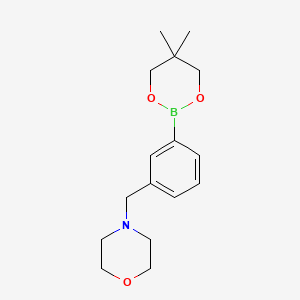

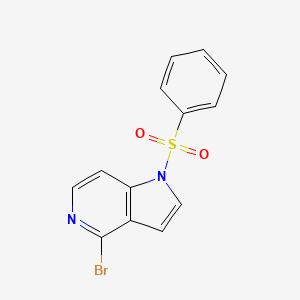

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Oxa-1,4-diazaspiro[5.5]undecane](/img/structure/B1456905.png)

![2-{4-[2-(4-Chlorophenyl)ethynyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1456907.png)

![N-Methyl-4-((2-(methylthio)benzo[d]thiazol-6-yl)oxy)picolinamide](/img/structure/B1456915.png)